molecular formula C10H10N4O3S2 B13658244 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid

Cat. No.: B13658244
M. Wt: 298.3 g/mol
InChI Key: BWQNIGDPLBVJBJ-UHFFFAOYSA-N
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Description

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid (CAS 2036283-13-1), also known as Mirabegron Impurity 08 or LM867, is a bifunctional thiazole derivative with the molecular formula C₁₀H₁₀N₄O₃S₂ and a molecular weight of 298.34 . Its structure comprises two thiazole rings: one at position 4 substituted with an acetic acid group and another at position 2 linked via an acetylated amino group (Figure 1). This compound is primarily recognized as a synthetic intermediate or impurity in pharmaceuticals, notably in the production of mirabegron, a β₃-adrenergic receptor agonist used for overactive bladder treatment . Analytical standards for this compound include HPLC, MS, and HNMR data to ensure purity and structural verification .

Properties

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

2-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C10H10N4O3S2/c11-9-12-5(3-18-9)1-7(15)14-10-13-6(4-19-10)2-8(16)17/h3-4H,1-2H2,(H2,11,12)(H,16,17)(H,13,14,15)

InChI Key

BWQNIGDPLBVJBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)NC2=NC(=CS2)CC(=O)O

Origin of Product

United States

Preparation Methods

Step A: Esterification

  • Starting Material: (2-Aminothiazole-4-yl)acetic acid
  • Reagents and Conditions: Reacted with ethanol in the presence of a catalyst, commonly thionyl chloride.
  • Process: The acid is converted into its corresponding ethyl ester to form an intermediate product (Intermediate A). The reaction is typically carried out under reflux conditions, ensuring complete conversion.
  • Outcome: Formation of ethyl (2-aminothiazol-4-yl)acetate, which is an essential intermediate for subsequent steps.
Parameter Details
Catalyst Thionyl chloride
Solvent Ethanol
Temperature Reflux temperature (approx. 78°C)
Reaction Time Until complete conversion
Product Ethyl (2-aminothiazol-4-yl)acetate (Intermediate A)

Step B: Amido (Amino) Protection

  • Purpose: To protect the amino group of (2-aminothiazole-4-yl)acetic acid to prevent side reactions during condensation.
  • Reagents: The amino protecting group used is typically tert-butyloxycarbonyl (t-Boc).
  • Solvents: Common solvents include oxolane (tetrahydrofuran), methanol, ethanol, acetone, isopropanol, dimethylformamide (DMF), or acetonitrile.
  • Process: The amino acid reacts with t-butyloxycarbonyl reagent in the selected solvent to yield the protected intermediate (Intermediate B).
Parameter Details
Protecting Group t-Butyloxycarbonyl (t-Boc)
Solvent Oxolane, methanol, ethanol, acetone, DMF, etc.
Temperature Ambient (20–25°C)
Reaction Time Until completion
Product t-Boc protected (2-aminothiazole-4-yl)acetic acid (Intermediate B)

Step C: Amide Condensation Reaction

  • Reactants: Intermediate A (ethyl ester) and Intermediate B (amino-protected acid)
  • Reagents: Condensing agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or other coupling agents, with acid-binding agents like tertiary amines.
  • Conditions: The reaction is performed in a suitable solvent at room temperature (20–25°C) with stirring for about 1 hour.
  • Outcome: Formation of the amide linkage to generate Intermediate C.
Parameter Details
Condensing Agent Dicyclohexylcarbodiimide (DCC) or similar
Acid Binding Agent Tertiary amines (e.g., triethylamine)
Solvent Suitable organic solvent (e.g., DMF)
Temperature 20–25°C
Reaction Time ~1 hour
Product Amide intermediate (Intermediate C)

Step D: Deprotection Reaction

  • Purpose: To remove the ester and t-Boc protecting groups to yield the target compound.
  • Reagents: Trifluoroacetic acid (TFA) or other acids such as concentrated hydrochloric acid or glacial acetic acid.
  • Solvents: Oxolane, methanol, ethanol, dichloromethane, chloroform, or water.
  • Process: Intermediate C is dissolved in the solvent and cooled to 0–5°C. Acid is slowly added dropwise with stirring to ensure complete deprotection. The reaction mixture is then concentrated, neutralized with sodium bicarbonate, extracted, washed, dried, and concentrated to isolate the final product.
Parameter Details
Acid for Deprotection Trifluoroacetic acid (TFA), HCl, or acetic acid
Solvent Oxolane, methanol, ethanol, dichloromethane, water
Temperature 0–5°C
Reaction Time Until complete deprotection
Work-up Neutralization, extraction, drying, concentration
Product 2-[[2-(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid

Additional Insights and Industrial Relevance

  • The described synthetic route is advantageous due to the availability and low cost of starting materials, specifically (2-aminothiazole-4-yl)acetic acid.
  • The use of protecting groups and mild reaction conditions ensures high yield and purity.
  • The process is amenable to scale-up, making it suitable for industrial pharmaceutical manufacturing.
  • The stability of intermediates and the target compound under reaction and storage conditions has been reported, facilitating handling and storage.

Supporting Research and Related Preparations

  • The precursor (2-aminothiazol-4-yl)acetic acid itself can be synthesized from thiourea and ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate via nucleophilic substitution and subsequent hydrolysis.
  • Alternative protection and deprotection strategies have been explored in related compounds, such as triarylmethyloxyiminoacetic acid derivatives, employing strong bases and ester hydrolysis for purification and yield improvement.
  • The thiazole ring system, due to its bioisosteric properties and lipophilicity, is a valuable scaffold in medicinal chemistry, enhancing bioavailability and receptor interaction.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
A Esterification (2-Aminothiazole-4-yl)acetic acid Ethanol, thionyl chloride, reflux Ethyl (2-aminothiazol-4-yl)acetate (A)
B Amino Protection (2-Aminothiazole-4-yl)acetic acid t-Butyloxycarbonyl reagent, solvent, RT t-Boc protected acid (B)
C Amide Condensation Intermediate A + Intermediate B DCC or similar, tertiary amine, solvent, RT Amide intermediate (C)
D Deprotection Intermediate C TFA or HCl, solvent, 0–5°C Target compound: 2-[[2-(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid

Chemical Reactions Analysis

Types of Reactions

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

While comprehensive data tables and case studies for the applications of “2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid” are not available within the provided search results, the available literature does highlight its synthesis, characteristics, and potential applications.

Core Information
this compound is a chemical compound featuring a unique structure with two thiazole rings and an amino group. It contains nitrogen and sulfur and has a molecular formula of C10H10N4O3S2 and a molecular weight of 298.3 g/mol. The IUPAC name for this compound is 2-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid.

Synthesis
The synthesis of this compound involves several steps [1, 3]:

  • Esterification: Reacting (2-Aminothiazole-4-yl)acetic acid with ethanol to create an ester intermediate [1, 3].
  • Amino Protection: Reacting the ester intermediate with t-butyloxycarboryl to produce another intermediate [1, 3].
  • Amide Condensation: Condensing the two intermediates using a condensing agent to form a new intermediate [1, 3].
  • Deprotection: Removing the ester and t-butyloxycarboryl groups using trifluoroacetic acid to obtain the target product [1, 3].

The industrial production methods follow similar synthetic routes optimized for large-scale production, emphasizing cost-effectiveness and high yield rates.

Related Compounds and Applications
2-Aminothiazoles, which are related to this compound, have diverse applications and biological activities [2, 8]:

  • Pharmaceuticals: They are used in synthesizing sulfur drugs, biocides, and fungicides .
  • Anticancer Agents: 2-aminothiazoles have been explored for their anticancer properties . For example, paeonol-2-aminothiazole-phenylsulfonyl derivatives have shown cytotoxic effects against cancer cell lines .
  • Antioxidant Agents: Certain 4-aminothiazole hybrids exhibit antioxidant potential and can act as radio protectors against radiation-induced damage . They can also protect the myocardium against damage due to their antioxidant properties .

Mechanism of Action

The mechanism of action of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid

  • Structure: Features a methoxyimino (CH₃O-N=) group at the α-position instead of the acetyl-amino-thiazole moiety .
  • Synthesis : Produced via oximation, methylation, and cyclization with thiourea, achieving ≥90.5% yield and ≥99.06% purity .
  • Role: Key intermediate in third-generation cephalosporins (e.g., cefotaxime). The (Z)-configuration of the methoxyimino group enhances β-lactamase stability .
  • Key Difference : Lacks the bifunctional thiazole-acetic acid structure, limiting its utility outside β-lactam antibiotics.

(b) Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate

  • Structure : Contains an oxo (keto) group at the α-position and an ethyl ester .
  • Synthesis : Derived from acetoacetic ester via nitrosation and bromination, yielding 95.4% purity in intermediate steps .
  • Role : Precursor to glyoxylic acid derivatives used in cephalosporin side chains. The ester group improves lipophilicity for easier handling .
  • Key Difference : The oxo group increases electrophilicity, making it reactive in nucleophilic acyl substitutions, unlike the stable acetic acid group in the target compound.

Functional Analogues with Modified Substituents

(a) (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic Acid

  • Structure: Substituted with a carboxymethoxyimino group (-O-N=CH-CO₂H) .
  • Synthesis: Synthesized via condensation of hydroxyiminoacetate with t-butyl bromoacetate, achieving 77% yield and 97.3% purity .
  • Role : Intermediate in antibiotics requiring enhanced solubility due to the carboxylic acid moiety.
  • Key Difference: The carboxymethoxyimino group introduces additional hydrogen-bonding sites, altering pharmacokinetics compared to the target compound’s acetyl-amino linkage.

(b) 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid

  • Structure : Features a glyoxylic acid (oxoacetic acid) chain .
  • Synthesis : Produced via oxidation or hydrolysis of ethyl ester precursors .
  • Role : Chelating agent in metal coordination chemistry and precursor for heterocyclic expansions.
  • Key Difference : The oxo group enhances metal-binding capacity, a property absent in the target compound.

Derivatives with Protective Groups

(a) N-BOC-2-amino-4-thiazolacetic Acid

  • Structure: tert-Butoxycarbonyl (BOC)-protected amino group on the thiazole ring .
  • Synthesis: Amino protection via reaction with di-tert-butyl dicarbonate .
  • Role : Stable intermediate in peptide coupling reactions; the BOC group prevents unwanted side reactions .
  • Key Difference: The protective group necessitates deprotection steps (e.g., trifluoroacetic acid) for activation, unlike the free amino group in the target compound .

(b) Ethyl-2-Methoxy-amino-2-(2-amino-4-thiazole-4-yl) Acetate

  • Structure: Ethyl ester with a methoxyimino group .
  • Synthesis: Alkylation of hydroxyimino intermediates with dimethyl sulfate .
  • Role : Esterified form improves solubility in organic solvents for synthetic steps .
  • Key Difference : The ester requires hydrolysis to yield bioactive carboxylic acids, adding complexity to synthesis workflows .

Thiazole Derivatives in Veterinary Medicine

Ceftiofur Crystalline Free Acid

  • Structure: 7-[[2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-cephalosporin .
  • Role : Broad-spectrum veterinary antibiotic for swine respiratory diseases .
  • Key Difference : The cephalosporin core and furanylcarbonyl thioether differentiate it from the target compound’s simpler thiazole-acetic acid structure .

Biological Activity

2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid, often associated with its role as an impurity in the drug Mirabegron, has garnered attention for its potential biological activities. This compound is part of a larger class of thiazole acetic acid derivatives that have shown promise in various pharmacological applications, particularly in cardiovascular and anti-inflammatory contexts.

  • Molecular Formula : C10H10N4O3S2
  • Molar Mass : 286.34 g/mol
  • CAS Number : 2762802-66-2

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Esterification : Reacting (2-Aminothiazole-4-yl)acetic acid with ethanol.
  • Amino Protection : Protecting the amino group to prevent unwanted reactions.
  • Amide Condensation : Forming the amide linkage between intermediates.
  • Deprotection : Removing protective groups to yield the final product .

Cardiovascular Effects

Recent studies have investigated the effects of thiazole acetic acid derivatives on cardiovascular function, particularly in isolated rat heart models. The following table summarizes findings on developed tension and heart rate:

TreatmentConcentrationDeveloped Tension (gm)Heart Rate (bpm)
Normal-2.05 ± 0.03324.67 ± 8.12
SMVA 101 nM2.77 ± 0.24 *236.00 ± 50.12
SMVA 3510 nM2.68 ± 0.31292.00 ± 41.23
SMVA 40100 nM3.04 ± 0.19 **276.00 ± 39.21
SMVA 411 µM3.11 ± 0.09 ***-
SMVA 4210 µM3.09 ± 0.24 **-

*Statistical significance: *p < 0.05 compared to control; **p < 0.01; ***p < 0.001 .

Anti-inflammatory and Immunosuppressive Activity

Research has indicated that thiazole acetic acid derivatives exhibit notable anti-inflammatory and immunosuppressive properties. In pharmacological studies, compounds derived from this class demonstrated significant efficacy in reducing inflammation markers and modulating immune responses .

Case Studies

  • Cardiovascular Study : A study published in September 2022 evaluated several new synthetic derivatives of thiazole acetic acid on isolated rat hearts, demonstrating their ability to modulate both developed tension and heart rate under various conditions (presence of adrenaline or acetylcholine) .
  • Immunosuppressive Activity : Another research effort highlighted the relationship between chemical structure and biological activity, identifying that certain derivatives had potent immunosuppressive effects, suggesting potential therapeutic applications in autoimmune disorders .

Discussion

The biological activity of this compound is closely tied to its structural features, which allow it to interact with various biological pathways effectively. Its potential as a therapeutic agent in cardiovascular diseases and inflammatory conditions makes it a compound of interest for further research.

Q & A

Q. What are the optimal synthetic routes for 2-[[2-(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including thiazole ring formation, acetylation, and coupling. Key steps include:

  • Thiazole ring synthesis : Use Hantzsch thiazole synthesis with α-haloketones and thiourea derivatives under controlled pH and temperature (e.g., 60–80°C) to minimize side products .
  • Acetylation : React 2-amino-4-thiazolyl intermediates with acetylating agents (e.g., acetic anhydride) in anhydrous solvents like THF or DMF .
  • Purity control : Employ HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (1H/13C) to verify intermediate and final product purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H and 13C NMR confirm structural integrity, particularly for distinguishing acetylated amino groups (δ 2.1–2.3 ppm) and thiazole protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for detecting synthetic byproducts .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for resolving ambiguities in regioselective reactions .

Q. What biological targets or assays are commonly associated with this compound?

The compound’s thiazole-acetic acid scaffold is linked to:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to evaluate competitive binding affinity .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using Gaussian09) to optimize regioselectivity in thiazole ring formation .
  • Molecular docking : Screen derivatives against target proteins (e.g., PDB: 1M17) to prioritize candidates with favorable binding poses .
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to guide functional group modifications .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data across similar thiazole derivatives?

  • Meta-analysis : Compare bioactivity datasets (e.g., IC50, MIC) from PubChem and independent studies to identify outliers .
  • Proteomic profiling : Use thermal shift assays (TSA) to confirm target engagement and rule off-target effects .
  • Synthetic validation : Re-synthesize disputed compounds under standardized conditions to isolate experimental variables (e.g., solvent polarity, catalyst loading) .

Q. What strategies optimize multi-step synthesis for scale-up in academic settings?

  • Intermediate trapping : Isolate and stabilize reactive intermediates (e.g., thioamide precursors) via freeze-drying or salt formation .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., acetylations) to improve yield reproducibility .
  • Orthogonal protecting groups : Use Fmoc/Boc groups to prevent undesired side reactions during sequential coupling steps .

Methodological Considerations

  • Data reproducibility : Always cross-validate synthetic protocols with independent replicates (n ≥ 3) and report yields as mean ± SD .
  • Ethical sourcing : Use PubChem (CID: 5582975) and CAS (1021069-73-7) for verified compound data; avoid unvetted commercial databases .

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